molecular formula C7H14ClNO2 B3387888 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride CAS No. 85310-58-3

3-(Pyrrolidin-3-YL)propanoic acid hydrochloride

Cat. No.: B3387888
CAS No.: 85310-58-3
M. Wt: 179.64 g/mol
InChI Key: KDWCUQPTXCOVLF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-YL)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of propanoic acid, where the hydrogen atom at the third position is replaced by a pyrrolidine ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride typically involves the reaction of pyrrolidine with acrylonitrile followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:

    Reaction with Acrylonitrile: Pyrrolidine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures, typically around 80-100°C.

    Hydrolysis: The resulting nitrile is then hydrolyzed using a strong acid like hydrochloric acid or sulfuric acid to yield the corresponding carboxylic acid.

    Acidification: The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt of 3-(Pyrrolidin-3-YL)propanoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-YL)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-YL)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-YL)propanoic acid hydrochloride
  • 3-(Pyrrolidin-2-YL)propanoic acid hydrochloride
  • 3-(Pyrrolidin-4-YL)propanoic acid hydrochloride

Uniqueness

3-(Pyrrolidin-3-YL)propanoic acid hydrochloride is unique due to the position of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its specific structural configuration allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

3-pyrrolidin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)2-1-6-3-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCUQPTXCOVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85310-58-3
Record name 3-Pyrrolidinepropanoic acid, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85310-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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